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molecular formula C12H9FN2O3 B8570298 5-(2-Fluoro-phenoxy)-pyrazine-2-carboxylic acid methyl ester

5-(2-Fluoro-phenoxy)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8570298
M. Wt: 248.21 g/mol
InChI Key: QVGKCIUXZRNJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895544B2

Procedure details

2-Fluorophenol (21.6 g, 233 mmol) was dissolved in DMF (250 mL) under a calcium chloride drying tube. The solution was cooled to 0° C., and then 60% NaH in paraffin oil (9.3 g, 233 mmol) was added in small portions. After the main portion of NaH had dissolved, 5-chloro-pyrazine-2-carboxylic acid methyl ester (Preparation 41, 40.2 g, 233 mmol) was added. The mixture was refluxed for 1 hour and then poured into water (1 L). The aqueous mixture was extracted with ether (3×300 mL), and the combined organic layers were washed with 2% sodium hydroxide aqueous solution (400 mL) and filtered through a layer of silica gel (40/60 prn). The filtrate was concentrated in vacuo to yield the title compound which was used without further purification.
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40.2 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].[CH3:11][O:12][C:13]([C:15]1[CH:20]=[N:19][C:18](Cl)=[CH:17][N:16]=1)=[O:14].O>CN(C=O)C>[CH3:11][O:12][C:13]([C:15]1[CH:20]=[N:19][C:18]([O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[F:1])=[CH:17][N:16]=1)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
FC1=C(C=CC=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
paraffin
Quantity
9.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
40.2 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)Cl
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ether (3×300 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with 2% sodium hydroxide aqueous solution (400 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a layer of silica gel (40/60 prn)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)OC1=C(C=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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